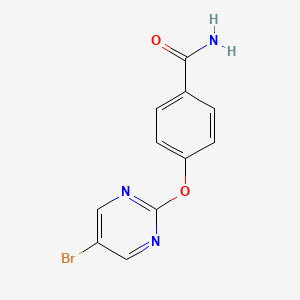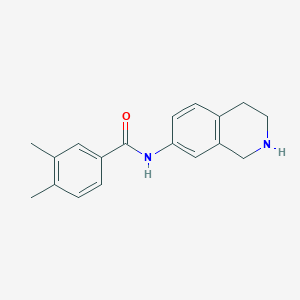
N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has been found to have high affinity for CB1 and CB2 receptors. It was first synthesized in 2009 by Pfizer Inc. as part of their research into the development of new analgesic drugs. Since then, it has been used in scientific research to study the effects of cannabinoids on the human body.
Mécanisme D'action
The mechanism of action of N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide is similar to that of other cannabinoids. It binds to CB1 and CB2 receptors in the brain and other parts of the body, leading to a range of physiological and psychological effects. These effects include altered perception, mood changes, and changes in appetite and sleep patterns.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. It also increases the release of the hormone prolactin, which is involved in lactation and reproductive function. In addition, it has been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide has several advantages for use in lab experiments. It has high affinity for CB1 and CB2 receptors, which makes it a useful tool for studying the mechanisms of action of cannabinoids. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, there are also limitations to its use. It has been found to be highly potent, which can make it difficult to control the dosage in lab experiments. In addition, its psychoactive effects can make it difficult to study its effects on the body in isolation.
Orientations Futures
There are several potential future directions for research on N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide. One area of interest is its potential use as a therapeutic agent. Its anti-inflammatory and analgesic effects make it a promising candidate for the treatment of conditions such as chronic pain and inflammation. Another area of interest is its potential use in the development of new drugs. Its high affinity for CB1 and CB2 receptors makes it a useful tool for identifying new compounds that could be used in the treatment of a range of conditions. Finally, further research is needed to better understand the long-term effects of this compound on the human body, particularly with regards to its potential for addiction and other negative side effects.
Méthodes De Synthèse
The synthesis of N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide involves several steps, starting with the reaction of 5-bromo-2-furoic acid with 1-amino-4-methylpentane-2-one to form the intermediate 5-bromo-2-(1-amino-4-methylpentan-2-one)furan. This intermediate is then reacted with isobutyl chloroformate to form the final product, this compound.
Applications De Recherche Scientifique
N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide has been used in scientific research to study the effects of cannabinoids on the human body. It has been found to have high affinity for CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. This makes it a useful tool for studying the mechanisms of action of cannabinoids and their effects on the body.
Propriétés
IUPAC Name |
N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O2/c1-7(2)5-8(6-13)14-11(15)9-3-4-10(12)16-9/h3-4,7-8H,5-6,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVUNBJRIBCKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)NC(=O)C1=CC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)
![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)









